6-(4-Methylphenyl)phenanthridine
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Overview
Description
6-(4-Methylphenyl)phenanthridine is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their significant biological activities and are used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)phenanthridine can be achieved through several methods. One common approach involves the cyclization of 2-phenylbenzamides under basic conditions, often using a copper-catalyzed process . Another method includes the use of 2-isocyanobiaryls in metal-free cyclization reactions . These reactions typically require specific reagents and conditions, such as tert-butyl peroxybenzoate as an oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methylphenyl)phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl peroxybenzoate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and phenanthridine rings.
Common Reagents and Conditions:
Oxidation: tert-butyl peroxybenzoate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthridine ring.
Scientific Research Applications
6-(4-Methylphenyl)phenanthridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)phenanthridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit bacterial growth by affecting the permeability of bacterial cell walls and interacting with penicillin-binding proteins . In cancer research, the compound’s antiproliferative effects are linked to its ability to interfere with cellular pathways involved in cell division and growth .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties and use in fluorescent dyes.
6-(4-(Pyridin-2-yl)piperazin-1-yl)phenanthridine: Exhibits significant anti-tubercular activity.
6-(4-((1-(Phenylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine: Known for its antiproliferative effects against cancer cell lines.
Uniqueness: 6-(4-Methylphenyl)phenanthridine stands out due to the presence of the 4-methylphenyl group, which enhances its chemical stability and potential biological activities. This modification allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H15N |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-(4-methylphenyl)phenanthridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3 |
InChI Key |
XIRNJVPACPYZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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